molecular formula C8H13BN2O4 B6342815 1-tert-Butyloxycarbonyl-pyrazole-3-boronic acid CAS No. 1162261-97-3

1-tert-Butyloxycarbonyl-pyrazole-3-boronic acid

Cat. No. B6342815
CAS RN: 1162261-97-3
M. Wt: 212.01 g/mol
InChI Key: WYFZWYIHBPVOPY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “1-tert-Butyloxycarbonyl-pyrazole-3-boronic acid” is C8H13BN2O4 . Its molecular weight is 212.01 g/mol .

Scientific Research Applications

Medicinal Chemistry

Boronic acids and their derivatives, including 1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl boronic acid, have been widely studied in medicinal chemistry . They have shown several activities such as anticancer, antibacterial, and antiviral activity . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .

Synthesis of Boronic Acid Derivatives

Boronic acid is a stable and generally a non-toxic group that is easily synthesized . Due to these features, it can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .

Sensors and Delivery Systems

Boronic acids, including 1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl boronic acid, have applications as sensors and delivery systems . Their unique chemical properties make them suitable for these roles.

Cross-Coupling Reactions

Compounds like Boc-THP-Bpin, which are similar to 1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl boronic acid, are frequently used in metal catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings .

Laboratory Chemicals

1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl boronic acid can be used as a laboratory chemical . It can be used in the manufacture of substances and in scientific research and development .

Preparation of Indolylboronic Acids

Indolylboronic acids are easily available, stable, non-toxic and new reactions using indolylboronic acids have been described in the literature . Thus, 1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl boronic acid could potentially be used in the preparation of indolylboronic acids .

Safety and Hazards

This compound may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist or gas, and ensure adequate ventilation .

properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BN2O4/c1-8(2,3)15-7(12)11-5-4-6(10-11)9(13)14/h4-5,13-14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFZWYIHBPVOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NN(C=C1)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669977
Record name [1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl)boronic acid

CAS RN

1162261-97-3
Record name 1-(1,1-Dimethylethyl) 3-borono-1H-pyrazole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1162261-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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